3-(4-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a thienopyrimidine core
Preparation Methods
The synthesis of 3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe to study various biological processes.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The piperazine moiety is known to modulate pharmacokinetic properties, enhancing the compound’s ability to interact with biological targets . The thienopyrimidine core may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
2,5-DIMETHOXY-3,4-DIMETHYLPHENETHYLAMINE: This compound shares structural similarities but differs in its functional groups and biological activity.
Other thienopyrimidine derivatives: These compounds have similar cores but different substituents, leading to varied properties and applications.
The uniqueness of 3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
3-[4-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]phenyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H26N4O3S/c1-17-3-4-18(2)22(15-17)28-10-12-29(13-11-28)23(31)16-19-5-7-20(8-6-19)30-25(32)24-21(9-14-34-24)27-26(30)33/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,33) |
InChI Key |
YFZTUBALDLEGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)N4C(=O)C5=C(C=CS5)NC4=O |
Origin of Product |
United States |
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